![molecular formula C13H7Cl2N3O4S B2613911 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1638768-44-1](/img/structure/B2613911.png)
7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
The compound “7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid” is a type of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of living organisms and play a vital role in various biological procedures as well as in cancer pathogenesis .
Synthesis Analysis
The synthesis of pyrimidines can involve the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The Dimroth rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .Molecular Structure Analysis
Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Chemical Reactions Analysis
The Dimroth rearrangement is a key chemical reaction involved in the synthesis of pyrimidines . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Scientific Research Applications
- Ribociclib , a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor used in cancer therapy, contains a pyrrolo[2,3-d]pyrimidine core. The compound you mentioned shares structural similarities with ribociclib intermediates .
Anticancer Research
Anti-Inflammatory Activity
Mechanism of Action
While the specific mechanism of action for “7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid” is not explicitly mentioned in the search results, pyrimidines in general have been known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Future Directions
properties
IUPAC Name |
7-(benzenesulfonyl)-2,4-dichloropyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O4S/c14-10-8-6-9(12(19)20)18(11(8)17-13(15)16-10)23(21,22)7-4-2-1-3-5-7/h1-6H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOSQSZSTXEOSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(N=C3Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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